
1-(2-Aminoethyl)-1H-imidazol-4-carbonsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an imidazole ring substituted with an aminoethyl group and a carboxylic acid group, making it a versatile molecule for various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with g protein-coupled receptors , which play a crucial role in transmitting signals from outside the cell to the inside .
Mode of Action
These compounds often bind to their targets, triggering a series of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to inflammation and stress responses . These effects could potentially lead to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the actions of similar compounds, it could potentially influence cellular signaling pathways, alter gene expression, and modulate metabolic processes . These changes could have various effects on cellular function and health .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the physiological environment within the body, including factors like blood flow and the presence of other substances, can influence the compound’s distribution and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole and ethylenediamine.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials under controlled conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a substitution reaction, where ethylenediamine reacts with the imidazole ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various imidazole derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethylimidazole: Similar structure but lacks the carboxylic acid group.
Imidazole-4-carboxylic acid: Lacks the aminoethyl group.
Histamine: Contains an imidazole ring with an aminoethyl group but differs in the position of the carboxylic acid group.
Uniqueness: 1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-1-2-9-3-5(6(10)11)8-4-9;/h3-4H,1-2,7H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYSWIQKQZSIFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)

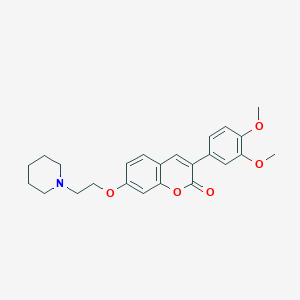
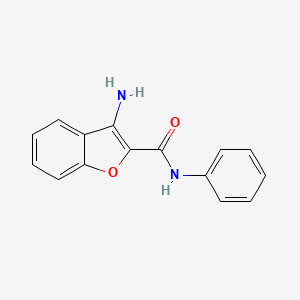
![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2375444.png)


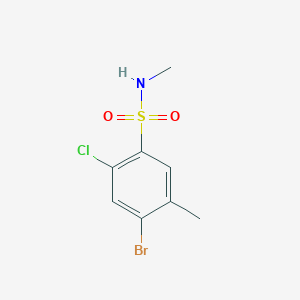
![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
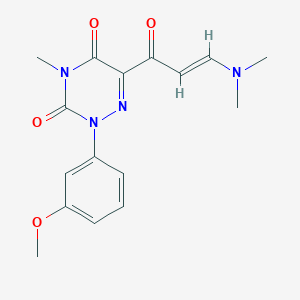
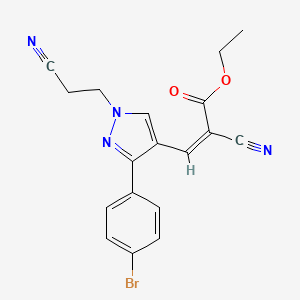

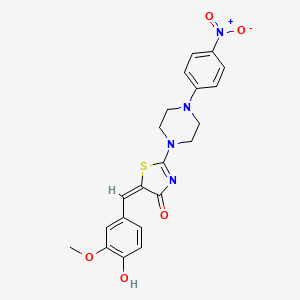
![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)
